Cas no 25337-58-0 (Benzofuro[2,3-b]pyridine)

Benzofuro[2,3-b]pyridine is a heterocyclic compound featuring a fused benzofuran and pyridine ring system, which imparts unique electronic and structural properties. This scaffold is of significant interest in medicinal chemistry and materials science due to its rigid, planar structure and potential for π-conjugation. Its aromatic character and electron-rich nature make it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and optoelectronic materials. The compound's stability and reactivity allow for selective functionalization, enabling tailored modifications for specific applications. Researchers value Benzofuro[2,3-b]pyridine for its versatility in constructing complex molecular architectures with potential biological or functional material applications.
Benzofuro[2,3-b]pyridine structure
Benzofuro[2,3-b]pyridine structure
Product Name:Benzofuro[2,3-b]pyridine
CAS No:25337-58-0
MF:C11H7NO
MW:169.179382562637
CID:1109849
PubChem ID:11446565
Update Time:2025-10-18

Benzofuro[2,3-b]pyridine Chemical and Physical Properties

Names and Identifiers

    • Benzofuro[2,3-b]pyridine
    • 1-aza-9-oxafluorene
    • SCHEMBL537382
    • AKOS021983061
    • DB-186847
    • SCHEMBL537383
    • 25337-58-0
    • [1]benzofuro[2,3-b]pyridine
    • ALBB-033920
    • Inchi: 1S/C11H7NO/c1-2-6-10-8(4-1)9-5-3-7-12-11(9)13-10/h1-7H
    • InChI Key: BLUQJCZJRDOPGV-UHFFFAOYSA-N
    • SMILES: O1C2C(=CC=CN=2)C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 169.052763847g/mol
  • Monoisotopic Mass: 169.052763847g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 195
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 26Ų

Benzofuro[2,3-b]pyridine Pricemore >>

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